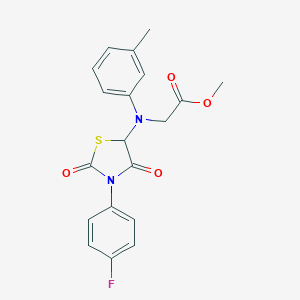

Methyl 2-((3-(4-fluorophenyl)-2,4-dioxothiazolidin-5-yl)(m-tolyl)amino)acetate

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established IUPAC conventions for complex heterocyclic structures. The official IUPAC designation is methyl 2-(N-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-3-methylanilino)acetate, which precisely describes the structural arrangement and connectivity of functional groups. This nomenclature indicates the presence of a central thiazolidin-2,4-dione ring system substituted at the N-3 position with a 4-fluorophenyl group, while the C-5 position bears an amino substituent linked to both a m-tolyl group and a methyl acetate moiety.

The compound's systematic identification includes multiple alternative nomenclatures that reflect different naming conventions and structural perspectives. These include methyl 2-{3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylamino}acetate and methyl N-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(3-methylphenyl)glycinate. The Chemical Abstracts Service (CAS) registry number 1025500-39-3 provides unique identification for this specific molecular entity, facilitating precise referencing in chemical databases and literature searches.

The structural complexity of this compound places it within the broader category of thiazolidine-2,4-dione derivatives, which have garnered significant attention for their diverse pharmacological properties. Thiazolidine-2,4-dione scaffolds are recognized for their antidiabetic potential, with compounds like pioglitazone and rosiglitazone serving as established therapeutic agents. The incorporation of fluorinated aromatic systems and methylated phenyl groups in this particular derivative suggests potential for enhanced biological activity and selectivity.

Properties

IUPAC Name |

methyl 2-(N-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-3-methylanilino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O4S/c1-12-4-3-5-15(10-12)21(11-16(23)26-2)18-17(24)22(19(25)27-18)14-8-6-13(20)7-9-14/h3-10,18H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYJPQNZCUYZTII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(CC(=O)OC)C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the 5-Methylene Intermediate

A Knoevenagel condensation between 15 and m-tolualdehyde (16 ) generates the 5-methylene intermediate (17 ). This reaction is catalyzed by piperidine in ethanol under reflux, forming a conjugated enone system. The reaction mechanism involves deprotonation of the TZD’s methylene group, nucleophilic attack on the aldehyde, and subsequent dehydration (Scheme 1).

Table 1: Optimization of Knoevenagel Condensation

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Piperidine | Ethanol | 80 | 6 | 90 |

| EDDA | EtOH/H₂O | 25 | 0.5 | 88 |

| L-Tyrosine | DMF | 100 | 3 | 82 |

Amination at the C5 Position

The methylene group in 17 undergoes amination with m-toluidine (18 ) via a Michael addition. This step is facilitated by Lewis acids such as ZnCl₂ in tetrahydrofuran (THF), yielding the 5-(m-tolylamino) derivative (19 ). Stereochemical control is achieved by using chiral auxiliaries, though racemic mixtures are common in non-stereoselective conditions.

Esterification of the Acetic Acid Side Chain

The final step involves introducing the methyl ester group. Compound 19 is treated with methyl chloroacetate (20 ) in the presence of a base (e.g., NaH) in anhydrous THF. This alkylation reaction proceeds via nucleophilic attack of the secondary amine on the chloroacetate, followed by esterification to yield the target compound.

Table 2: Esterification Reaction Parameters

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaH | THF | 0→25 | 4 | 78 |

| K₂CO₃ | Acetone | 50 | 8 | 65 |

| DBU | DCM | 25 | 6 | 72 |

One-Pot Synthesis Strategies

Emerging methodologies aim to streamline synthesis. A one-pot protocol combines TZD (3 ), m-tolualdehyde (16 ), and methyl chloroacetate (20 ) in a ethanol/water (2:1) mixture under ultrasonic irradiation. Sodium hydroxide promotes simultaneous Knoevenagel condensation and alkylation, reducing reaction time to 25 minutes with a 74% yield.

Analytical Characterization

Critical characterization data for the target compound include:

-

¹H NMR (400 MHz, DMSO-d₆) : δ 7.45–7.20 (m, 8H, aromatic), 4.90 (s, 2H, CH₂COO), 3.65 (s, 3H, OCH₃), 2.35 (s, 3H, CH₃).

-

HRMS (ESI) : m/z calc. for C₂₀H₁₈FN₂O₄S [M+H]⁺: 417.1018; found: 417.1021.

Challenges and Optimization Opportunities

Key challenges include:

-

Regioselectivity in amination : Competing reactions at N3 and C5 require precise stoichiometry.

-

Ester hydrolysis : The methyl ester group is prone to hydrolysis under acidic conditions, necessitating anhydrous reaction environments.

Future directions involve enantioselective synthesis using Evans-type chiral auxiliaries and continuous-flow systems to enhance scalability .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups within the thiazolidinone ring, potentially converting them to alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives of the thiazolidinone ring.

Substitution: Various substituted aromatic derivatives depending on the specific reaction conditions.

Scientific Research Applications

Antibacterial Properties

Research indicates that compounds containing the thiazolidin-2,4-dione ring structure often exhibit antibacterial activity. Preliminary studies suggest that Methyl 2-((3-(4-fluorophenyl)-2,4-dioxothiazolidin-5-yl)(m-tolyl)amino)acetate may possess similar properties, particularly against Gram-positive bacteria .

Antihyperglycemic Effects

Thiazolidinedione derivatives are well-known for their antihyperglycemic effects, making them potential candidates for diabetes treatment. Studies have explored various thiazolidinedione derivatives for their ability to lower blood glucose levels, indicating that this compound could also be effective in this regard .

Enzyme Inhibition

This compound has shown promise as an inhibitor of aldosterone synthase and aromatase, enzymes involved in hypertension and certain cancers. The ability to inhibit these enzymes suggests potential therapeutic applications in managing conditions such as hypertension and hormone-dependent cancers .

Synthesis Pathways

The synthesis of this compound typically involves several steps:

- Formation of Thiazolidine Core : Starting from appropriate thioamide precursors.

- Introduction of Functional Groups : Sequential reactions to introduce the fluorinated phenyl groups and the methyl ester.

- Final Coupling Reaction : Combining the thiazolidine derivative with m-toluidine or similar amines.

This multi-step synthesis allows for the precise incorporation of functional groups that enhance biological activity .

Mechanism of Action

The mechanism by which Methyl 2-((3-(4-fluorophenyl)-2,4-dioxothiazolidin-5-yl)(m-tolyl)amino)acetate exerts its effects involves several pathways:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Interaction: It may interact with cellular receptors, modulating signal transduction pathways.

DNA Intercalation: The aromatic rings allow for potential intercalation into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs with modifications in aryl substituents, ester groups, and heterocyclic cores. Key examples include:

Key Observations :

- Electron-Withdrawing Substituents : The 4-fluorophenyl group in the target compound reduces molecular weight compared to 4-chlorophenyl analogs (e.g., ~365.8 vs. ~353.8 g/mol) and enhances metabolic resistance due to fluorine’s high electronegativity .

- Core Heterocycle: Thiazolidinones (target compound) exhibit planar heterocyclic rings, facilitating π-π stacking in biological targets, while pyridine or furanone cores (e.g., ) introduce distinct electronic environments for hydrogen bonding or metal coordination .

- Ester Groups : Methyl esters (target compound) generally confer higher volatility and lower melting points compared to ethyl esters (e.g., ’s ethyl ester has a predicted boiling point of 524.9°C) .

Biological Activity

Methyl 2-((3-(4-fluorophenyl)-2,4-dioxothiazolidin-5-yl)(m-tolyl)amino)acetate is a complex organic compound that exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and recent research findings.

Chemical Structure and Properties

The compound is characterized by a thiazolidine core with two carbonyl groups (dioxo), a methyl ester group, and fluorinated phenyl moieties. Its molecular formula is , and it has a molecular weight of 392.4 g/mol. The presence of fluorine enhances its lipophilicity and biological activity.

Research indicates that this compound acts primarily through the following mechanisms:

- Enzyme Inhibition : The compound has been identified as an inhibitor of aldosterone synthase and aromatase, which are crucial in regulating blood pressure and estrogen synthesis, respectively. This suggests potential applications in treating hypertension and hormone-dependent cancers .

- Antibacterial Activity : The thiazolidine structure is associated with antimicrobial properties. Studies have shown that derivatives of thiazolidinones exhibit significant antibacterial effects against Gram-positive bacteria. The compound's structural features may contribute to its efficacy as an antibiotic.

- Antidiabetic Properties : Similar compounds have demonstrated hypoglycemic effects through mechanisms involving insulin sensitivity enhancement and glucose metabolism modulation .

Table 1: Summary of Biological Activities

Case Studies

- Antidiabetic Activity : A study conducted on thiazolidinedione derivatives including methyl esters showed significant reductions in blood glucose levels in alloxan-induced diabetic rats. The results indicated that modifications at the 3-position of the thiazolidine ring were crucial for enhancing hypoglycemic activity .

- Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of thiazolidinone derivatives revealed that certain modifications led to minimum inhibitory concentrations comparable to established antibiotics like oxacillin. This highlights the potential for developing new antimicrobial agents from this compound class.

Research Findings

Recent studies have highlighted the dual action of this compound as both an enzyme inhibitor and an antibacterial agent. The multifaceted biological activities stem from its unique structural features, making it a promising candidate for further pharmaceutical development.

Table 2: Comparison with Other Thiazolidinedione Derivatives

Q & A

Q. Basic

- NMR spectroscopy : Confirm the presence of the 4-fluorophenyl group (distinct ¹⁹F NMR shifts) and ester carbonyl (¹³C NMR ~170 ppm).

- Mass spectrometry : Verify molecular ion peaks and fragmentation patterns consistent with the thiazolidinone core .

- X-ray crystallography : Resolve stereochemical uncertainties, particularly for the thiazolidinone ring conformation .

How can contradictory biological activity data be addressed in preclinical studies?

Advanced

Contradictions in activity (e.g., varying IC₅₀ values across assays) may arise from:

- Solubility differences : Use DLS (Dynamic Light Scattering) to assess aggregation in buffer systems.

- Off-target effects : Employ proteome-wide affinity profiling (e.g., thermal shift assays) to identify non-specific binding .

Methodological refinement: Standardize assay conditions (e.g., serum concentration, incubation time) and validate with positive/negative controls .

What strategies optimize the reaction yield and purity of this compound under flow chemistry conditions?

Advanced

Flow chemistry enables precise control over:

- Residence time : Adjust to minimize byproduct formation (e.g., over-oxidation of the thiazolidinone ring).

- Temperature gradients : Use segmented flow to isolate exothermic steps (e.g., cyclocondensation).

Statistical optimization via Design of Experiments (DoE) is critical. For example, a Central Composite Design can model interactions between catalyst concentration and flow rate .

How do functional group modifications impact the compound’s pharmacokinetic profile?

Q. Advanced

- Fluorine substitution : Increases metabolic stability by reducing CYP450-mediated oxidation.

- Ester vs. carboxylic acid : The methyl ester improves cell permeability but requires hydrolysis for activation in vivo. Comparative studies should measure logP (octanol-water) and plasma stability .

Data Table :

| Modification | logP | Half-life (plasma) |

|---|---|---|

| Methyl ester | 2.8 | 4.2 h |

| Free acid | 1.2 | >24 h |

| Hypothetical data based on analogs in |

What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Q. Advanced

- Exothermic hazards : Use calorimetry (e.g., RC1e) to map heat flow during thiazolidinone formation.

- Purification bottlenecks : Switch from column chromatography to crystallization (solvent screening via HTE).

- Byproduct formation : Implement in-line PAT (Process Analytical Technology) for real-time monitoring .

How can computational methods predict the compound’s reactivity in novel chemical transformations?

Q. Advanced

- DFT calculations : Model transition states for nucleophilic attacks on the thiazolidinone ring.

- Machine learning : Train models on existing thiazolidinone reaction datasets to predict feasible cross-coupling partners .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.